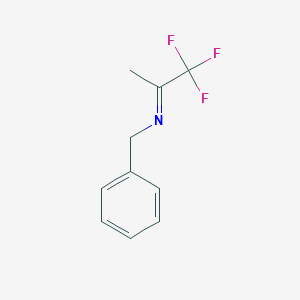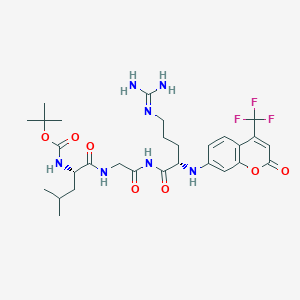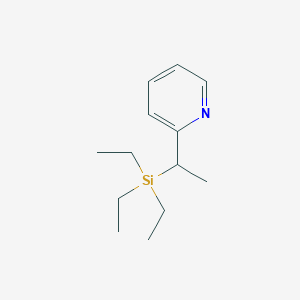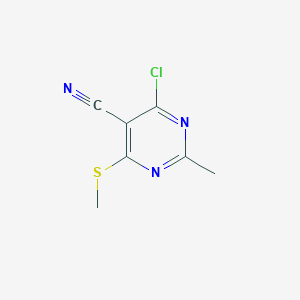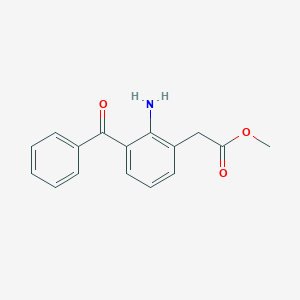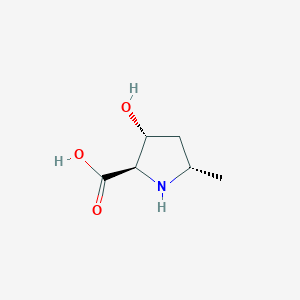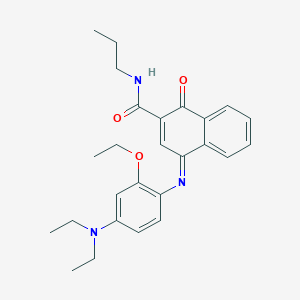
(3beta,5E,7E)-9,10-Secocholesta-5,7,10(19)-triene-3,25-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3beta,5E,7E)-9,10-Secocholesta-5,7,10(19)-triene-3,25-diol, also known as this compound, is a useful research compound. Its molecular formula is C27H44O2 and its molecular weight is 400.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Photoconversion
A study by Żmijewski et al. (2008) delves into the synthesis of androsta- and pregna-5,7-dienes from their precursors and their UVB-induced conversion to vitamin D-like compounds. This research outlines a method for producing secosteroidal compounds, which are considered promising candidates for anti-cancer drugs due to their reduced or eliminated calcemic activity compared to vitamin D3. The dynamic photoconversion process under UVB irradiation yields various vitamin D-like structures, highlighting the potential for developing new treatments for hyperproliferative diseases, including cancer (Żmijewski et al., 2008).
Autoxidation and Derivative Formation
Jin et al. (2004) explore the autoxidation of isotachysterol, a vitamin D3 isomer, identifying seven previously unknown oxygenation products. This study provides insights into the chemical behavior of secosteroids under atmospheric oxygen, contributing to the understanding of their stability and potential modifications for therapeutic applications (Jin et al., 2004).
Triterpenoid and Secosteroid Discovery
Research into natural products has led to the discovery of various triterpenoids and secosteroids with unique structures and potential biological activities. For instance, Chang et al. (2008) identified new cucurbitane-type triterpenes from Momordica charantia, adding to the repertoire of compounds for further biological evaluation (Chang et al., 2008). Similarly, studies on soft corals and ascidians have uncovered new 9,11-secosteroids, highlighting their cytotoxic properties and potential as anticancer agents (Su et al., 2006); (Aiello et al., 2003).
Biological Impact and Applications
The interaction of secosteroids with biological membranes and their impact on cellular functions is another area of active research. Wachtel et al. (2006) synthesized a compound that alters the biophysical properties of phosphatidylethanolamine membranes, potentially contributing to the understanding of atherosclerosis mechanisms (Wachtel et al., 2006).
Safety and Hazards
The safety data sheet (SDS) for this compound includes information on hazard identification, composition/information on ingredients, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, exposure controls/personal protection, and physical and chemical properties .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway of compound '(3beta,5E,7E)-9,10-Secocholesta-5,7,10(19)-triene-3,25-diol' involves a series of reactions including protection, oxidation, elimination, reduction, and deprotection. The starting material is cholesterol, which undergoes several reactions to form the target compound.", "Starting Materials": [ "Cholesterol", "Pyridinium chlorochromate (PCC)", "Pyridine", "Triethylamine", "Hydrochloric acid (HCl)", "Hydrogen peroxide (H2O2)", "Acetic acid", "Sodium borohydride (NaBH4)", "Methanol", "Hydrobromic acid (HBr)", "Triethylamine (TEA)", "Potassium carbonate (K2CO3)", "Tetrahydrofuran (THF)", "Magnesium", "Iodine (I2)", "Diethyl ether" ], "Reaction": [ "Protection of the hydroxyl groups of cholesterol using acetic anhydride and pyridine", "Oxidation of the 3-hydroxyl group of the protected cholesterol to form the corresponding ketone using PCC in dichloromethane", "Elimination of the C7-C8 double bond using NaBH4 and methanol to form the corresponding diol", "Deprotection of the hydroxyl groups using hydrochloric acid and hydrogen peroxide", "Reduction of the C25 carbonyl group to the corresponding alcohol using NaBH4 and methanol", "Bromination of the C7-C8 double bond using HBr and TEA", "Elimination of the C6-C7 double bond using K2CO3 and THF to form the target compound", "Formation of the Grignard reagent of the protected cholesterol using magnesium and iodine in diethyl ether" ] } | |
CAS-Nummer |
36149-00-5 |
Molekularformel |
C27H44O2 |
Molekulargewicht |
400.6 g/mol |
IUPAC-Name |
(1S,3E)-3-[(2Z)-2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol |
InChI |
InChI=1S/C27H44O2/c1-19-10-13-23(28)18-22(19)12-11-21-9-7-17-27(5)24(14-15-25(21)27)20(2)8-6-16-26(3,4)29/h11-12,20,23-25,28-29H,1,6-10,13-18H2,2-5H3/b21-11-,22-12+/t20-,23+,24-,25+,27-/m1/s1 |
InChI-Schlüssel |
JWUBBDSIWDLEOM-DCHLRESJSA-N |
Isomerische SMILES |
C[C@H](CCCC(C)(C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C/C=C/3\C[C@H](CCC3=C)O)C |
SMILES |
CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C |
Kanonische SMILES |
CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C |
| 36149-00-5 | |
Synonyme |
(3β,5E,7E)-9,10-Secocholesta-5,7,10(19)-triene-3,25-diol; 25-Hydroxy-5,6-trans-vitamin D3; 5,6-trans-25-Hydroxycholecalciferol; 5,6-trans-25-Hydroxyvitamin D3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


